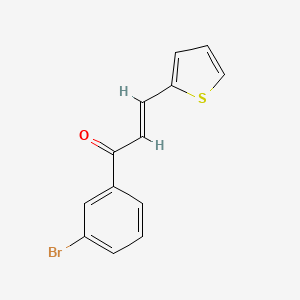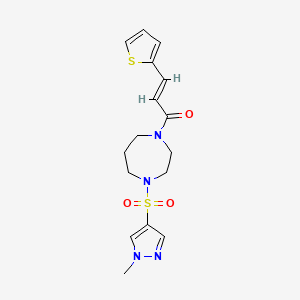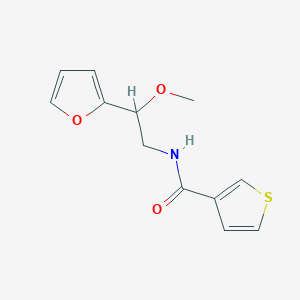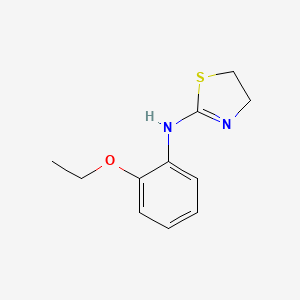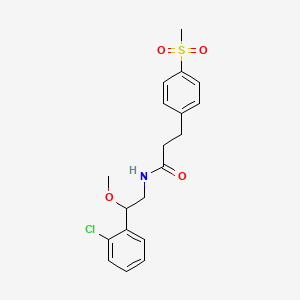
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopenta[b]pyrroles
Research by Ye et al. (2010) demonstrated the pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone leading to cyclopenta[b]pyrroles, a process that highlights the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures. This work emphasizes the potential of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide derivatives in facilitating novel synthetic routes for heterocyclic compounds, which are crucial in drug development and materials science Ye et al., 2010.
Antimicrobial and Anticancer Applications
The synthesis and computational studies of certain carboxamide derivatives have been investigated for their non-linear optical (NLO) properties and molecular docking analyses, revealing potential anticancer activities through interactions near the colchicine binding site of tubulin. This suggests that derivatives of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could contribute to the inhibition of tubulin polymerization, a promising avenue for anticancer drug development Jayarajan et al., 2019.
Biosynthesis of Capuramycin-type Antibiotics
The study by Cai et al. (2015) on the biosynthesis of capuramycin-type antibiotics unveils the enzymatic processes involved in forming a uridine-5′-carboxamide core, integral to several nucleoside antibiotics. This research provides insights into the biosynthetic pathways of complex natural products and underscores the potential of utilizing cyclobutanecarboxamide derivatives in the discovery and development of new antibiotics Cai et al., 2015.
Enaminone Derivatives for Heterocycle Synthesis
Research on α-amino acid-derived enaminones by Grošelj et al. (2013) points to novel methods for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the utility of compounds related to N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide in generating functionalized heterocycles. This highlights their role in constructing complex molecules with potential applications in pharmaceuticals and organic materials Grošelj et al., 2013.
Catalytic Enantioselective Cycloadditions
The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, as discussed by Narayan et al. (2014), represent a significant application in synthesizing complex molecules with multiple stereocenters. Such methodologies could potentially be enhanced by leveraging the unique structural features of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide derivatives, further broadening the scope of enantioselective synthesis in medicinal chemistry and drug discovery Narayan et al., 2014.
Eigenschaften
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-7(5-10-8)11-9(13)6-2-1-3-6/h6-7H,1-5H2,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSDMWWHMNJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)
![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)
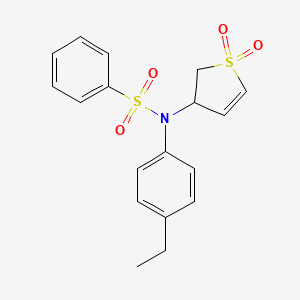
![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)
